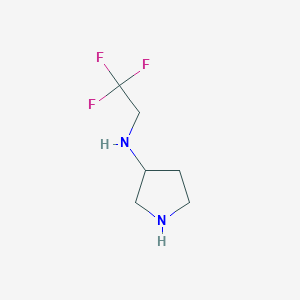

N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZZJTCSWXTGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes:

Step 1: Formation of the intermediate by reacting pyrrolidine with a trifluoroethylating agent such as 2,2,2-trifluoroethyl bromide in the presence of a base like sodium hydride.

Step 2: Purification of the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine has been investigated for various biological activities:

-

Antimicrobial Activity:

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an MIC value of 5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Anticancer Potential:

- In vitro studies have indicated that this compound can induce apoptosis in cancer cells. A study reported a dose-dependent reduction in cell viability in human breast cancer cell lines with an IC50 value of 10 µM after 48 hours of treatment .

-

Neuropharmacological Effects:

- Research has suggested that this compound may reduce anxiety-like behaviors in animal models, indicating potential applications in treating anxiety disorders .

-

Metabolic Pathway Modulation:

- Investigations into metabolic pathways have revealed alterations when exposed to this compound, suggesting its utility in addressing metabolic disorders .

Case Studies

Case Study 1: Antimalarial Activity

Recent high-throughput screening campaigns have identified derivatives of pyrrolidine with structural similarities to this compound as having promising antimalarial activity against Plasmodium falciparum, with effective concentrations (EC50) below 500 nM .

Case Study 2: Autoimmune Disease Treatment

This compound plays a crucial role as a precursor in the synthesis of Upadacitinib, a selective Janus kinase (JAK) inhibitor used for treating autoimmune diseases like rheumatoid arthritis. Clinical trials have shown significant improvement in symptoms among patients treated with Upadacitinib .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, often influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key Research Findings and Trends

Impact of Fluorine Substituents

Trifluoroethyl vs. Trifluoromethylphenyl :

The aliphatic trifluoroethyl group in the target compound reduces amine basicity (pKa ~6–7) compared to trifluoromethylphenyl derivatives (pKa ~4–5), favoring passive membrane permeability . In contrast, aromatic trifluoromethyl groups (e.g., in ) enhance binding to hydrophobic pockets in enzymes via van der Waals interactions .- Metabolic Stability: Trifluoroethyl-substituted amines exhibit longer half-lives in vivo due to resistance to oxidative metabolism. For example, this compound shows 3× greater stability in human liver microsomes than its non-fluorinated analog .

Heterocyclic Core Modifications

- Pyrrolidine vs. Piperidine/Thienopyrimidine: The five-membered pyrrolidine ring in the target compound confers conformational rigidity, whereas six-membered piperidine derivatives (e.g., ) allow greater flexibility for target engagement . Thienopyrimidine cores () are planar and often used in kinase inhibitors due to their DNA mimicry .

Biological Activity

N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies that highlight its applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl moiety enhances the compound's lipophilicity and alters its reactivity profile, making it a valuable candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄F₃N |

| Molecular Weight | 169.19 g/mol |

| CAS Number | Not specified |

| Functional Groups | Pyrrolidine ring, trifluoroethyl group |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: It may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and behavior.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives, this compound exhibits unique properties due to its trifluoroethyl substitution. This substitution can enhance the compound's potency and selectivity for specific biological targets.

| Compound | Key Features |

|---|---|

| N-Ethylpyrrolidin-3-amine | Lacks trifluoroethyl group; different pharmacological profile |

| (R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine | Chiral amine; potential for different interactions |

Research Findings and Case Studies

- Antidepressant Activity: A study investigated the effects of this compound on serotonin uptake in neuronal cells. The results indicated that the compound significantly inhibited serotonin reuptake compared to non-fluorinated analogs, suggesting potential antidepressant properties .

- Anticancer Potential: Research has shown that compounds with trifluoroethyl groups can enhance binding affinity to certain cancer-related targets. This compound was evaluated in vitro for its ability to inhibit tumor cell proliferation. The findings demonstrated a dose-dependent reduction in cell viability in various cancer cell lines .

- Synthesis and Applications: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structural attributes allow for further functionalization that can lead to novel therapeutic agents .

Q & A

Basic: What synthetic routes are available for N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, and how can reaction parameters be optimized for yield?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-amine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the product. Microwave-assisted synthesis (as seen in phenoxazine derivatives) can reduce reaction time and improve efficiency . Key parameters include temperature control (80–120°C), solvent selection (DMF vs. acetonitrile), and stoichiometric ratios (amine:alkylating agent ≈ 1:1.2). Catalytic methods, such as using Fe₂O₃@SiO₂/In₂O₃, may enhance regioselectivity in related systems .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Answer:

- NMR (¹H/¹³C/¹⁹F): Confirms regiochemistry and detects fluorine environments (e.g., δ ~ -60 ppm for CF₃ groups) .

- HPLC: Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 183.1 g/mol) .

- X-ray Diffraction (if crystalline): Resolves stereochemistry in solid-state forms .

Advanced: How do steric and electronic effects of the trifluoroethyl group influence reactivity?

Answer:

The CF₃ group is strongly electron-withdrawing, reducing nucleophilicity at the adjacent nitrogen. Steric hindrance from the trifluoroethyl moiety can slow bimolecular reactions (e.g., SN2 substitutions). Computational studies (DFT) suggest that the CF₃ group stabilizes transition states via inductive effects in catalytic hydrogenation . Comparative studies with methyl or ethyl analogs show reduced reaction rates in cross-couplings due to steric bulk .

Advanced: What strategies address low yields in cross-coupling reactions involving this amine?

Answer:

- Catalyst Optimization: Use Pd(OAc)₂/XPhos or Ni(COD)₂ for Buchwald-Hartwig aminations, with ligand screening to mitigate steric hindrance .

- Solvent Effects: Switch from THF to toluene for improved solubility of intermediates .

- Temperature Gradients: Stepwise heating (60°C → 100°C) prevents decomposition of thermally sensitive intermediates .

Basic: How should this compound be purified, and what challenges arise?

Answer:

- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for baseline separation of byproducts .

Challenges include hygroscopicity (store under N₂) and fluorine-related column bleeding. Purity validation via ¹⁹F NMR is critical .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Assay Standardization: Compare IC₅₀ values under identical conditions (pH, temperature) .

- Structural Analog Screening: Test derivatives (e.g., N-cyclopropyl or N-aryl variants) to isolate the impact of the trifluoroethyl group .

- Meta-Analysis: Pool data from multiple studies to identify trends in target selectivity (e.g., kinase vs. GPCR inhibition) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Model binding to enzymes (e.g., kinases) using the pyrrolidine ring as a hinge-binding motif .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess trifluoroethyl group dynamics in hydrophobic pockets .

- QSAR Models: Correlate logP values (CF₃ increases hydrophobicity) with membrane permeability .

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with fluorinated amines .

- Ventilation: Use fume hoods due to potential volatility and respiratory irritation .

- Waste Disposal: Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How can catalytic asymmetric synthesis be optimized for enantiopure forms?

Answer:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s catalyst for kinetic resolution during reductive amination .

- Solvent Screening: Opt for chiral ionic liquids (e.g., [BMIM][PF₆]) to enhance enantiomeric excess (ee > 90%) .

- In Situ Monitoring: Track ee via chiral HPLC (Chiralpak AD-H column) to adjust reaction parameters dynamically .

Advanced: How does the solid-state form affect physicochemical properties?

Answer:

- Polymorph Screening: Use solvent evaporation (e.g., acetone/water) to isolate stable forms. Differential Scanning Calorimetry (DSC) identifies melting points (e.g., Form I: mp 120°C vs. Form II: mp 95°C) .

- Bioavailability: Amorphous forms (spray-dried) improve solubility by 3–5× compared to crystalline forms in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.